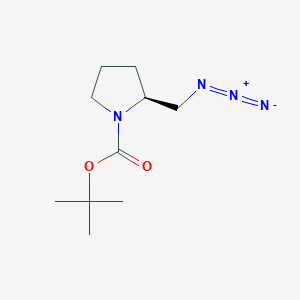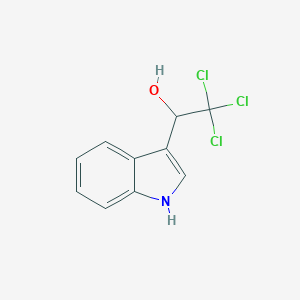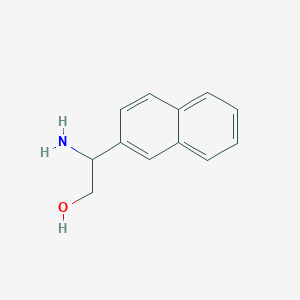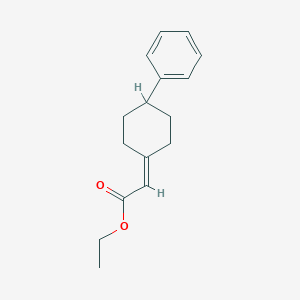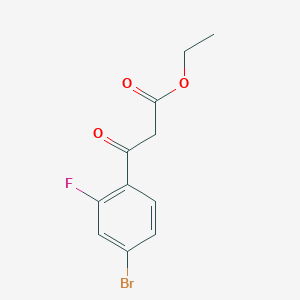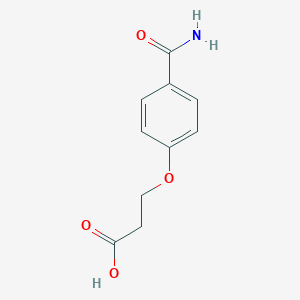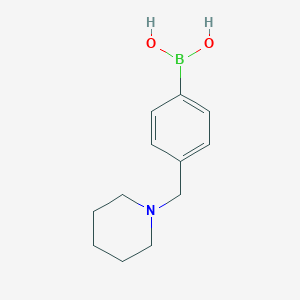
4-(1-Piperidylmethyl)phenylboronic Acid
货号 B176246
CAS 编号:
1200434-84-9
分子量: 219.09 g/mol
InChI 键: JCTKDFLQUWSRMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18BNO2 . It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 4-(1-Piperidylmethyl)phenylboronic Acid, has been discussed in several studies . For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 4-(1-Piperidylmethyl)phenylboronic Acid has been analyzed in several studies . The InChI code for this compound is 1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 .Chemical Reactions Analysis
The chemical reactions involving boronic acids, including 4-(1-Piperidylmethyl)phenylboronic Acid, have been studied extensively . For instance, the Suzuki–Miyaura coupling is a key reaction that involves boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Piperidylmethyl)phenylboronic Acid have been analyzed in several studies . For instance, it has been reported that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
1. Glucose-Sensitive Hydrogels for Diabetes Treatment
- Application Summary : Phenylboronic acid-based glucose-sensitive hydrogels are being researched for their potential in treating diabetes. These hydrogels can release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels .
- Methods of Application : The hydrogels are designed to respond to changes in blood glucose levels. When the glucose level rises, the hydrogels release insulin. The exact methods of application and experimental procedures would depend on the specific design of the hydrogel .
- Results or Outcomes : This research is still ongoing, but the goal is to create a treatment method for diabetes that can automatically respond to changes in blood glucose levels .
2. Diagnostic and Therapeutic Applications
- Application Summary : Phenylboronic acid derivatives, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application : The methods of application would depend on the specific diagnostic or therapeutic application. For example, phenylboronic acid derivatives could be used in a diagnostic test for certain diseases by detecting specific sugars in a patient’s blood .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
3. Glucose-Sensitive Hydrogels for Diabetes Treatment
- Application Summary : The insertion of 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA) into gels based on NIPAAm and Dex-grafted maleic acid induces glucose sensitivity in physiological pH conditions . In addition, the presence of NIPAAm gives the volume phase transition temperature, which shifts to higher values with the increase of acrylamide derivate and glucose content in the gel structure .
- Methods of Application : The hydrogels are designed to respond to changes in blood glucose levels. When the glucose level rises, the hydrogels release insulin .
- Results or Outcomes : This research is still ongoing, but the goal is to create a treatment method for diabetes that can automatically respond to changes in blood glucose levels .
4. Sensing Applications
- Application Summary : Boronic acids, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The methods of application would depend on the specific sensing application. For example, boronic acids could be used in a diagnostic test for certain diseases by detecting specific sugars in a patient’s blood .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
5. Boronic Acid Molecules as Building Blocks
- Application Summary : Boronic acids, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Methods of Application : The methods of application would depend on the specific application. For example, boronic acids could be used in the formulation of gels (hydrogels, nanogels, microgels) based on polymers due to their application potential in various fields .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
6. Phenylboronic Acid-Functionalized Organic Monolith
- Application Summary : 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) was designed and applied for the preparation of hydrophilic PBA-functionalized organic monolith, displaying good selectivity toward the cis-diols in aqueous solution .
- Methods of Application : The methods of application would depend on the specific application. For example, boronic acids could be used in the formulation of gels (hydrogels, nanogels, microgels) based on polymers due to their application potential in various fields .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
安全和危害
未来方向
属性
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTKDFLQUWSRMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Piperidylmethyl)phenylboronic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1,2-Bis(1-hydroxypropyl)benzene
196871-46-2
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
141407-08-1
2,6-Dichloroimidazo[2,1-b][1,3]thiazole
135718-53-5

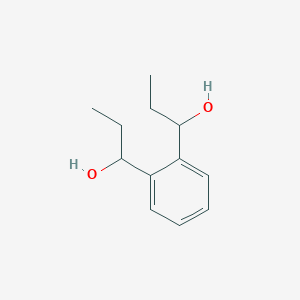
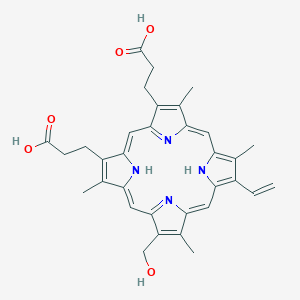
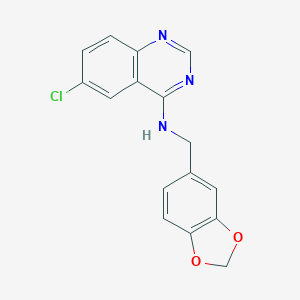
![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)
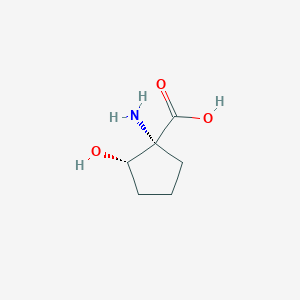
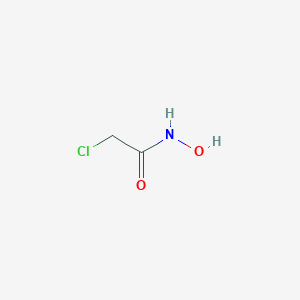
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
